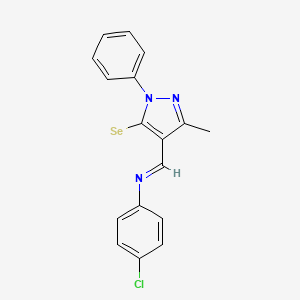
N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-N'-phenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-N’-phenylthiourea is a chemical compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-N’-phenylthiourea typically involves the reaction of N-methyl-N’-phenylthiourea with a suitable oxidizing agent to introduce the dioxidotetrahydro-3-thienyl group. Common oxidizing agents used in this reaction include hydrogen peroxide and peracids. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process typically includes the preparation of intermediate compounds, followed by their conversion to the final product through a series of chemical reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-N’-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its corresponding thiourea derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiourea derivatives.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-N’-phenylthiourea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other thiourea derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-N’-phenylthiourea involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting their normal function and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1,1-dioxidotetrahydro-3-thienyl)-beta-alanine
- N-methyl-3-phenyl-beta-alanine
- N-cyclohexyl-N-methylthiourea
Uniqueness
N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-N’-phenylthiourea is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H16N2O2S2 |
|---|---|
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
1-(1,1-dioxothiolan-3-yl)-1-methyl-3-phenylthiourea |
InChI |
InChI=1S/C12H16N2O2S2/c1-14(11-7-8-18(15,16)9-11)12(17)13-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,13,17) |
Clave InChI |
BTWZTAVBIVNLDT-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCS(=O)(=O)C1)C(=S)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-2-{(2E)-[(5-phenylfuran-2-yl)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11969880.png)
![3-(4-chlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B11969882.png)


![7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-6-hydroxy-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B11969893.png)





![4-{[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11969917.png)

![7-(2-Chlorobenzyl)-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11969933.png)
